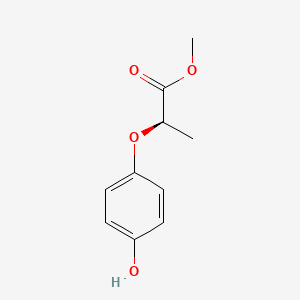

Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester, (2R)-

Beschreibung

Historical Development & Discovery Timeline

The historical development of (R)-Methyl 2-(4-Hydroxyphenoxy)Propanoate is intrinsically linked to the broader evolution of aryloxyphenoxypropionate herbicides, which emerged from systematic research efforts in the mid-20th century. The foundational work began in the 1960s when Hoechst, a German chemical company, initiated research to develop herbicides complementary to existing auxin phenoxyacetic acid types such as 2,4-dichlorophenoxyacetic acid. The initial breakthrough occurred when researchers replaced the phenyl group in the 2,4-dichlorophenoxyacetic acid structure with diphenyl ether, leading to the development of the first generation of aryloxyphenoxypropionic acid herbicides known as "Grass Ling".

The critical milestone in this developmental timeline occurred in 1973 when Hoechst AG filed patents on the aryloxyphenoxypropionates class of compounds, which demonstrated selective herbicidal activity and led to the commercialization of diclofop. Subsequently, the Japanese company Ishihara Sangyo Kaisha made significant advances by discovering improved biological activity in chlorazifop, an analogue that replaced the aryloxy portion of diclofop with a pyridine ring containing two chlorine substituents. The research landscape became intensely competitive, culminating in a remarkable period during 1977 when three major companies - Ishihara Sangyo Kaisha, Dow Chemicals, and Imperial Chemical Industries - filed patents within three weeks of each other, covering analogues incorporating trifluoromethyl groups in place of chlorine atoms in the pyridine ring.

The commercial realization of these research efforts materialized in 1981 when Ishihara Sangyo Kaisha and Imperial Chemical Industries cross-licensed their intellectual property and marketed fluazifop as its butyl ester under the brand name Fusilade, while Dow simultaneously marketed haloxyfop as its methyl ester. This period marked the establishment of the "fops" class of herbicides, referring to their common fenoxy-phenoxy structural feature, which became a cornerstone in selective grass weed control.

The specific development of asymmetric synthesis methods for (R)-Methyl 2-(4-Hydroxyphenoxy)Propanoate gained prominence as researchers recognized the superior biological activity of specific enantiomers. Research conducted at Zhejiang University of Technology demonstrated that optical L-lactic acid could serve as an effective starting material for synthesizing the (R)-enantiomer through a series of esterification, sulfonylation, and etherification reactions, with configuration reversal occurring during the etherification step. This synthetic approach achieved remarkable yields, with ethyl S-(-)-2-(4-toluenesulfonyloxy)lactate production reaching 96.5% under optimized conditions using triethylamine as a base and tetraethylammonium bromide as catalyst.

Significance in Chiral Chemistry & Agrochemical Research

The significance of (R)-Methyl 2-(4-Hydroxyphenoxy)Propanoate in chiral chemistry extends far beyond its role as a synthetic intermediate, representing a paradigmatic example of how stereochemistry influences biological activity and molecular recognition. The compound demonstrates profound enantioselectivity, with the (R)-configuration exhibiting substantially enhanced biological activity compared to its (S)-counterpart, a phenomenon that has become central to understanding structure-activity relationships in agrochemical research. This stereochemical preference reflects the specific three-dimensional arrangement required for optimal interaction with target enzymes, particularly acetyl-coenzyme A carboxylase, where the (R)-isomer can effectively inhibit enzymatic activity while the (S)-isomer remains largely inactive.

In the realm of coordination chemistry, (R)-Methyl 2-(4-Hydroxyphenoxy)Propanoate has proven invaluable as a chiral ligand for preparing triorganotin(IV) complexes of biological significance. These complexes demonstrate unique structural properties that arise from the specific stereochemical environment provided by the (R)-enantiomer, enabling the formation of well-defined coordination geometries that would be unattainable with racemic mixtures. Furthermore, the compound serves as a crucial component in the synthesis of cobalt(II) based chiral coordination polymers, which exhibit remarkable catalytic activity toward aldol reactions. The enantioselective nature of these catalytic systems stems directly from the chiral environment established by the (R)-configuration, demonstrating how molecular chirality can be translated into selective chemical transformations.

The agrochemical significance of this compound is exemplified by its role as an intermediate in the synthesis of fluazifop, a grass-selective herbicide that has achieved global commercial success. The production processes for high-purity (R)-Methyl 2-(4-Hydroxyphenoxy)Propanoate have been extensively optimized to achieve enantiomer ratios exceeding 98:2 in favor of the (R)-configuration, reflecting the critical importance of stereochemical purity in herbicide efficacy. Research has established that multi-stage esterification processes using distillable acids can produce the compound with purities exceeding 99%, water content below 0.1%, and halide content under 100 parts per million, without requiring additional purification operations.

The following table summarizes key physical and chemical properties that contribute to the compound's significance in research applications:

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₂O₄ | Defines structural framework for biological activity |

| Molecular Weight | 196.20 g/mol | Optimal size for membrane permeability and target binding |

| Optical Rotation | [α]²²/D +43° (c=1, CHCl₃) | Confirms (R)-configuration and enantiomeric purity |

| Melting Point | 64-67°C | Indicates crystalline stability and purity |

| Boiling Point | 313.4±17.0°C at 760 mmHg | Defines thermal processing parameters |

| Density | 1.2±0.1 g/cm³ | Influences formulation and handling characteristics |

The compound's research applications extend into environmental and toxicological studies, where its interactions with biological systems provide insights into the mechanisms of aryloxyphenoxypropionate herbicide action. Computational studies utilizing homology modeling, molecular docking, and molecular dynamics simulations have revealed specific binding patterns with zebrafish estrogen receptor alpha, demonstrating that van der Waals forces and electrostatic interactions serve as the primary driving forces for complex stability. These findings have implications for understanding both the intended herbicidal activity and potential off-target effects in aquatic ecosystems.

The synthesis and characterization of (R)-Methyl 2-(4-Hydroxyphenoxy)Propanoate continues to drive innovations in asymmetric synthesis methodologies. Recent advances have focused on developing more efficient synthetic routes that minimize waste production and enhance overall yields while maintaining the high enantiomeric excess required for commercial applications. The compound serves as a benchmark for evaluating new chiral synthesis strategies and continues to inspire research into novel approaches for accessing enantiomerically pure aryloxyphenoxypropionate derivatives.

Eigenschaften

IUPAC Name |

methyl (2R)-2-(4-hydroxyphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7,11H,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYSCNGPNOYZMC-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20914458 | |

| Record name | Methyl 2-(4-hydroxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96562-58-2 | |

| Record name | Methyl (2R)-2-(4-hydroxyphenoxy)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96562-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096562582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(4-hydroxyphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (R)-2-(4-hydroxyphenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (R)-(+)-2-(4-hydroxyphenoxy)-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester, (2R)-, also known as R-2-(4-hydroxyphenoxy)propanoate, is a compound of interest due to its diverse biological activities and applications in various fields, including agriculture and medicine. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of R-2-(4-hydroxyphenoxy)propanoate is primarily attributed to its interaction with specific biochemical pathways. It acts as a substrate for enzymes involved in the biosynthesis of phenoxypropionic acid herbicides. The introduction of a hydroxyl group at the C-4 position enhances its reactivity and biological efficacy.

Pharmacological Properties

Research indicates that R-2-(4-hydroxyphenoxy)propanoate exhibits several pharmacological properties:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation markers, indicating potential use in treating inflammatory diseases .

- Anticancer Potential : Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, particularly in vitro assays against HeLa cells .

Safety Profile

According to safety data, the compound poses risks such as serious eye damage and potential environmental hazards due to its toxicity to aquatic life . Therefore, its application must be carefully managed.

Case Studies and Experimental Data

- Antiproliferative Activity : A study reported that derivatives of R-2-(4-hydroxyphenoxy)propanoate exhibited IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, significantly outperforming standard chemotherapy agents like doxorubicin (IC50 = 2.29 μM) .

- Enzyme Interaction Studies : The compound has been utilized as a probe in enzyme-substrate interaction studies due to its structural similarity to natural substrates. This has facilitated research into enzyme inhibitors and potential therapeutic agents targeting various diseases.

- Agricultural Applications : As a herbicide precursor, R-2-(4-hydroxyphenoxy)propanoate has been characterized by high efficiency and low toxicity, making it suitable for sustainable agricultural practices. Its selective action against specific weeds while being safe for crops has been highlighted in multiple studies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| R-2-(4-hydroxyphenoxy)propanoate | Structure | Antioxidant, Anti-inflammatory, Anticancer | Herbicides, Pharmaceuticals |

| S-2-(4-hydroxyphenoxy)propanoate | Similar | Different biological activity due to stereochemistry | Less effective as herbicide |

| p-Coumaric Acid | Hydroxyl derivative of cinnamic acid | Antioxidant, Anti-cancer | Dietary supplement |

Wissenschaftliche Forschungsanwendungen

The compound exhibits significant biological activities due to its interaction with specific biochemical pathways. Its primary applications can be categorized into the following areas:

- Herbicide Development : The compound acts as a precursor for the synthesis of aryloxypropionic acid herbicides. Its structural characteristics allow it to mimic natural plant hormones, facilitating growth regulation and herbicidal action against gramineous weeds. This application is particularly valuable in modern agricultural practices where selective weed control is essential for crop yield.

- Antioxidant Properties : Research indicates that R-2-(4-hydroxyphenoxy)propanoate possesses antioxidant properties that help mitigate oxidative stress in biological systems. This activity is attributed to the presence of the hydroxyphenol moiety within its structure.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce markers of inflammation, indicating potential therapeutic applications in treating inflammatory diseases. Its ability to modulate enzyme activities related to inflammatory pathways is a key area of interest.

- Anticancer Potential : Initial investigations have shown that derivatives of this compound can inhibit the proliferation of cancer cells in vitro, particularly against HeLa cells. This anticancer potential opens avenues for further research into its use as a therapeutic agent .

Pharmacological Properties

The pharmacological profile of Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester includes:

- Mechanism of Action : The compound's biological activity is primarily due to its ability to interact with enzymes involved in the biosynthesis of phenoxypropionic acid herbicides. The hydroxyl group at the C-4 position enhances its reactivity and efficacy.

- Stereochemistry : The (2R) designation indicates specific stereochemical properties that may influence its biological interactions. Research into asymmetric synthesis highlights the importance of stereochemistry in drug design and development.

Comparative Data Table

The following table summarizes the characteristics and applications of Propanoic acid, 2-(4-hydroxyphenoxy)-, methyl ester compared to structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features | Primary Applications |

|---|---|---|---|

| Propanoic acid, 2-(4-hydroxyphenoxy)-methyl ester | Contains a phenolic group and ester | Exhibits herbicidal activity and antioxidant properties | Herbicide development; Antioxidant therapy |

| 2-(4-Hydroxyphenyl)propanoic acid | Similar phenolic structure | Known for anti-inflammatory properties | Anti-inflammatory drugs |

| Methyl salicylate | Contains salicylic acid moiety | Commonly used as a topical analgesic | Pain relief; Anti-inflammatory |

| Ethyl 4-hydroxybenzoate | Ester of p-hydroxybenzoic acid | Exhibits antimicrobial properties | Preservative in cosmetics |

Case Studies

- Agricultural Application : A study demonstrated that R-2-(4-hydroxyphenoxy)propanoate effectively controlled gramineous weeds while being safe for crops like wheat and barley. This selectivity is crucial for sustainable agricultural practices where chemical inputs must be minimized .

- Pharmaceutical Research : In vitro assays have shown that derivatives of this compound can inhibit cancer cell proliferation through specific pathways associated with cell cycle regulation. These findings suggest potential applications in cancer therapeutics and warrant further clinical investigation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound’s structural analogs vary in substituents on the phenoxy ring, ester groups, and additional functional groups. Key examples include:

Key Observations :

- Substituent Effects :

- Ester Chain Length :

Physicochemical Properties

- Polarity : The hydroxyl group in the target compound increases polarity (logP ~1.5) compared to halogenated analogs (logP ~3–4), affecting soil adsorption and mobility .

- Stability : Chlorinated derivatives (e.g., diclofop-methyl) exhibit greater resistance to hydrolysis than the target compound due to reduced electron density at the ester bond .

- Chirality : The R-configuration in the target compound and diclofop-methyl is critical for herbicidal activity, as it determines enzyme specificity .

Vorbereitungsmethoden

Reaction Mechanism and Catalysis

The esterification follows a nucleophilic acyl substitution mechanism, accelerated by Brønsted acids. Hydrochloric acid (HCl) or hydrogen bromide (HBr) serves as a distillable catalyst, enabling its removal during vacuum distillation. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing electrophilicity for nucleophilic attack by methanol.

Key reaction parameters :

Stage-Wise Process Optimization

The process involves 2–10 sequential esterification stages, each comprising:

- Esterification : Methanol (5 mol equivalents) and catalytic HCl are refluxed with the acid substrate.

- Distillation : Excess methanol, water, and HCl are removed under vacuum (30–700 mbar).

- Catalyst Replenishment : Fresh methanol and reduced HCl are added for subsequent stages.

Example 1 (Three-Stage Process) :

- Stage 1 : 95.9% ester content, 2100 ppm chloride.

- Stage 2 : 99.4% ester content, 190 ppm chloride.

- Stage 3 : 99.7% ester content, 29 ppm chloride.

| Stage | Methanol (mol eq.) | HCl (mol eq.) | Purity (%) | Chloride (ppm) |

|---|---|---|---|---|

| 1 | 5 | 0.02 | 95.9 | 2100 |

| 2 | 5 | 0.02 | 99.4 | 190 |

| 3 | 5 | 0.02 | 99.7 | 29 |

Chirality Retention

The (2R)-configuration is preserved through controlled reaction conditions. Racemization is minimized by avoiding prolonged heating and using mild acids. In Example 6, (2R)-2-(4-hydroxyphenoxy)propanoic acid (R:S = 99.3:0.7) yielded methyl ester with R:S = 99.4:0.6 after three stages. This <1% enantiomeric drift underscores the method’s suitability for chiral synthesis.

Enantiomeric Ratio Control

- Temperature : Maintaining temperatures below 90°C prevents β-elimination or epimerization.

- Catalyst Choice : HCl causes less racemization than HBr, which introduced 0.3% hydroxyphenoxypropionic acid in Example 4.

Solvent and Byproduct Management

Methanol acts as both solvent and reactant. Recycled methanol from prior batches (Example 2) reduced fresh solvent use by 30% without compromising purity (99.7%). Water, a byproduct, is removed via azeotropic distillation under vacuum, shifting equilibrium toward ester formation.

Vacuum Distillation Efficiency

- Pressure : 15–700 mbar facilitates methanol-water azeotrope removal (bp 34°C at 100 mbar).

- Nitrogen Sparging : Accelerates acid catalyst removal post-final stage, reducing chloride to <50 ppm.

Impurity Profile and Quality Metrics

The final product meets stringent quality criteria:

- Purity : >99.7% (HPLC).

- Water : <0.1% (Karl Fischer titration).

- Halides : <50 ppm (ion chromatography).

- Organic Halides : <10 ppm (combustion ion chromatography).

Oligomers of hydroxyphenoxypropionic acid, a potential byproduct, are suppressed to <0.1% through rapid methanol removal and controlled stoichiometry.

Comparative Analysis with Traditional Methods

Conventional esterification methods (e.g., sulfuric acid catalysis) require post-reaction neutralization and distillation, yielding 72–96% purity. In contrast, this multi-stage process achieves higher purity without additional steps, reducing losses by 15–20%.

Industrial Scalability and Batch Optimization

Example 8–12 demonstrate batch-to-batch consistency using recycled methanol. Five consecutive batches produced methyl R-2-(4-hydroxyphenoxy)propionate with 99.5–99.7% purity and R:S ratios >99:1.

Scalability Considerations :

- Reactor Design : Jacketed reactors with vacuum distillation capabilities.

- Cycle Time : 8–12 hours per batch, depending on stage count.

- Cost : 20% reduction in solvent and catalyst costs compared to single-stage processes.

Q & A

Q. How does this compound compare to structurally analogous phenoxypropanoates in agrochemical research?

- Methodological Answer : Compare herbicidal activity using in planta assays (e.g., Arabidopsis growth inhibition). Substituent effects (e.g., Cl vs. -OCH₃ at the 4-position) alter lipophilicity and bioavailability. Structure-activity relationship (SAR) studies via Hammett plots quantify electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.